2,6-Dimethylpyrimidine-4-thiol
Description
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research
Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in the realm of chemical and biological sciences. ignited.innih.gov Its derivatives are of immense interest due to their presence in a vast array of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA. ignited.ingsconlinepress.com This inherent biological relevance has spurred extensive research into pyrimidine-based compounds, revealing a wide spectrum of pharmacological activities. Pyrimidine derivatives have been identified as potent agents with anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. gsconlinepress.combohrium.comresearchgate.net The versatility of the pyrimidine scaffold allows for diverse structural modifications, leading to the development of novel therapeutic agents and functional materials. bohrium.com The continued exploration of substituted pyrimidines is a vibrant and crucial area of contemporary chemical research, promising new discoveries in medicine and materials science. ignited.ingsconlinepress.com
Structural Features and Electronic Configuration of 2,6-Dimethylpyrimidine-4-thiol
This compound is a derivative of pyrimidine characterized by the presence of two methyl groups at positions 2 and 6, and a thiol group at position 4 of the pyrimidine ring. nih.gov The molecular formula of this compound is C₆H₈N₂S. nih.govuni.lu The core of the molecule is the six-membered pyrimidine ring, an aromatic system containing two nitrogen atoms at positions 1 and 3. This arrangement of nitrogen atoms influences the electronic distribution within the ring, creating regions of differing electron density that are key to its reactivity.
The thiol group (-SH) at the 4-position introduces the potential for thione-thiol tautomerism, a phenomenon where the compound can exist in two interconvertible forms: the thiol form (containing a C-SH bond) and the thione form (containing a C=S bond and an N-H bond). cdnsciencepub.comnih.gov The predominant tautomer can be influenced by factors such as the solvent environment, with the thione form often favored in polar solvents. cdnsciencepub.comacs.org Theoretical studies have been employed to understand the relative energies and stabilities of these tautomers. nih.govacs.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈N₂S | nih.govuni.lu |
| Molecular Weight | 140.21 g/mol | cymitquimica.comscbt.com |
| IUPAC Name | 2,6-dimethyl-1H-pyrimidine-4-thione | nih.gov |
| CAS Number | 57235-36-6 | nih.govenaminestore.com |
This table is interactive. Click on the headers to sort the data.
Overview of Research Trajectories for Dimethylpyrimidinethiols in Chemical Sciences
Research into dimethylpyrimidinethiols, including this compound and its isomers like 4,6-dimethylpyrimidine-2-thiol (B7761162), is a multifaceted area of chemical science. A significant portion of this research focuses on their synthesis and derivatization to create novel compounds with specific properties. researchgate.netresearchgate.net These derivatives are then often screened for a variety of biological activities, building upon the known pharmacological potential of the broader pyrimidine family. researchgate.netresearchgate.net
Another major research avenue is the exploration of their coordination chemistry. The presence of multiple potential donor atoms (the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol/thione group) makes these molecules excellent ligands for a wide range of metal ions. st-andrews.ac.ukcdnsciencepub.comnih.govrsc.orgresearchgate.net The resulting metal complexes exhibit diverse structural features and are investigated for their potential applications in catalysis, materials science, and as models for biological systems. acs.orgscispace.com
Furthermore, the inherent reactivity of the thiol group is exploited in organic synthesis. Dimethylpyrimidinethiols serve as versatile building blocks for constructing more complex molecular architectures. electrochemsci.orglpnu.ua Studies on the tautomeric behavior of these compounds remain a key interest, as understanding the dominant form in different conditions is crucial for predicting their reactivity and interactions. cdnsciencepub.comnih.govacs.orgscience.gov Theoretical and computational studies are increasingly employed to complement experimental findings, providing deeper insights into the structural, electronic, and reactive properties of these important heterocyclic compounds. nih.govacs.orgacs.org
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-1H-pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKVPGKWYHTMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N=C(N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethylpyrimidinethiols and Their Analogues
Conventional Synthetic Routes for Pyrimidine-Thiol Systems
Traditional methods for constructing the pyrimidine-thiol core remain fundamental in synthetic organic chemistry. These routes, primarily cyclocondensation and nucleophilic substitution, are valued for their reliability and the accessibility of starting materials.
Cyclocondensation Reactions
One of the most direct methods for synthesizing pyrimidine (B1678525) rings is the cyclocondensation reaction, which involves the formation of the heterocyclic system from acyclic precursors. For the synthesis of 2,6-dimethylpyrimidine-4-thiol, the key starting materials are a β-dicarbonyl compound and a thiourea (B124793) derivative.
A prominent example is the reaction between acetylacetone (B45752) and thiourea. researchgate.netresearchgate.net This condensation typically proceeds under acidic conditions, for instance, in the presence of hydrochloric acid in an ethanol (B145695) medium. researchgate.net The reaction brings together the three-carbon fragment of acetylacetone with the N-C-N fragment of thiourea to construct the six-membered pyrimidine ring. The presence of the sulfur atom in thiourea directly yields the desired thiol (or its tautomeric thione form).
Table 1: Cyclocondensation for Pyrimidine-Thiol Synthesis
| Reactant 1 | Reactant 2 | Product | Conditions | Reference(s) |
|---|---|---|---|---|
| Acetylacetone | Thiourea | 4,6-Dimethylpyrimidine-2-thiol (B7761162) | Ethanolic HCl | researchgate.net |
Note: The table illustrates the synthesis of an isomer, 4,6-dimethylpyrimidine-2-thiol, via a common cyclocondensation route.
Nucleophilic Substitution of Halogenated Pyrimidines
An alternative and highly versatile route to pyrimidine-thiols involves the nucleophilic aromatic substitution (SNAr) on a pre-formed, halogenated pyrimidine ring. researchgate.net This two-step approach first requires the synthesis of a halo-pyrimidine, followed by the displacement of the halide with a sulfur nucleophile.
To synthesize this compound, the required precursor is 2,6-dimethyl-4-chloropyrimidine. This intermediate is commonly prepared from 2,6-dimethyl-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2,6-dimethylpyrimidin-4(3H)-one) via chlorination. chemicalbook.com Reagents such as phosphorus oxychloride (POCl₃) are effective for this transformation, converting the hydroxyl group into a much better leaving group, chloride. google.comelte.hu The reaction is often carried out by refluxing the hydroxypyrimidine in neat POCl₃. elte.hu
Once 2,6-dimethyl-4-chloropyrimidine is obtained, the thiol group can be introduced by reaction with a sulfur nucleophile. Common reagents for this thiolation step include sodium hydrosulfide (B80085) (NaSH) or thiourea. The sulfur-containing nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of the C-S bond, yielding this compound.
Advanced Synthetic Strategies for Pyrimidine-Thiol Derivatives
Beyond conventional methods, advanced strategies have been developed to offer alternative and sometimes more efficient or greener pathways to pyrimidine-thiol derivatives. These include routes utilizing sulfenamide (B3320178) intermediates and electrochemical protocols.
Routes via Sulfenamide Intermediates
The synthesis of pyrimidine-thiol derivatives can be achieved through the formation and subsequent transformation of sulfenamide intermediates. bohrium.com This strategy has been applied to the synthesis of sulfonamides from heterocyclic thiols like 2-mercapto-4,6-dimethylpyrimidine. nih.gov In one approach, the reaction involves an oxidative coupling of a thiol and an amine. For instance, the reaction of 4,6-dimethylpyrimidine-2-thiol can form a sulfenamide, which can then be further transformed. nih.gov A specific method involves reacting the corresponding chlorohydrate of 4,6-dimethyl-2-mercaptopyrimidine (B146703) with a solution of chloramine, prepared from ammonia (B1221849) and sodium hypochlorite, to yield a sulfenamide.
Electrochemical Synthesis Protocols
Electrochemical methods represent a modern and environmentally benign approach to organic synthesis. rsc.org These protocols use electrical current to drive chemical reactions, often avoiding harsh reagents. The electrochemical oxidation of catechols in the presence of pyrimidine-2-thiol (B7767146) has been studied, where the thiol acts as a nucleophile in a Michael addition reaction following the electro-oxidation of the catechol to a quinone. tandfonline.com
More directly, electrochemical methods have been employed for the synthesis of sulfonamides starting from thiols and amines. tue.nl In a process utilizing a carbon anode and an iron cathode, 2-mercapto-4,6-dimethylpyrimidine has been successfully used as the thiol coupling partner to generate the corresponding sulfonamide. nih.govtue.nl This oxidative coupling proceeds through the generation of disulfide and aminium radical intermediates. nih.gov Electrochemical oxidation can also be used to convert thiols, including 2-mercaptopyrimidine (B73435), into their corresponding disulfides under mild conditions in a continuous-flow microreactor. rsc.org
Table 2: Electrochemical Synthesis Involving Pyrimidine-Thiols
| Starting Material(s) | Product Type | Cell Configuration | Key Findings | Reference(s) |
|---|---|---|---|---|
| Catechols, Pyrimidine-2-thiol | Pyrimidin-2-ylthio derivatives | Undivided cell, carbon rod electrodes | Efficient synthesis via Michael addition to electro-generated quinone. | tandfonline.com |
| 2-Mercapto-4,6-dimethylpyrimidine, Amines | Sulfonamides | Continuous-flow reactor, Carbon anode, Iron cathode | Direct anodic coupling of thiols and amines to form sulfonamides. | nih.govtue.nl |
Preparation of Functionalized Derivatives from the Thiol Moiety
The thiol group in this compound is a versatile functional handle, enabling a wide array of subsequent chemical modifications. The nucleophilicity of the sulfur atom allows for various reactions, leading to a diverse range of functionalized derivatives.
One of the most common transformations is S-alkylation, which is readily achieved by reacting the pyrimidine-thiol with alkyl halides in the presence of a base like aqueous sodium hydroxide. thieme-connect.de This reaction produces thioethers, also known as S-alkylated pyrimidines. nih.govjmaterenvironsci.com For example, S-alkylation of pyrimidine-2-thiones with ethyl chloroacetate (B1199739) yields the corresponding pyrimidin-2-ylsulfanyl]acetate derivatives. nih.gov
The thiol group can also undergo oxidation. Mild oxidation can lead to the formation of disulfides, while stronger oxidizing agents can convert the thiol to a sulfonic acid or sulfonyl derivative. nih.gov For instance, 4,6-dimethyl-2-methylthiopyrimidine can be oxidized with hydrogen peroxide and sodium tungstate (B81510) to afford the corresponding 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. researchgate.netnih.gov
Furthermore, the thiol moiety serves as a precursor for building more complex heterocyclic systems. It can be involved in cyclization reactions to form fused ring systems, such as thiazolo[3,2-a]pyrimidines. nih.gov These transformations highlight the utility of pyrimidine-thiols as key intermediates in the synthesis of a broad spectrum of biologically and chemically significant molecules. researchgate.netrsc.org
S-Alkylation and S-Acylation Reactions
S-alkylation is a fundamental transformation for pyrimidinethiols, typically proceeding via nucleophilic substitution. The thiol, or more commonly its corresponding thiolate salt, acts as a nucleophile, displacing a leaving group from an alkyl halide or a similar electrophilic substrate to form a thioether linkage. nih.gov This reaction is often carried out in the presence of a base, such as potassium carbonate or potassium tert-butoxide, in a polar aprotic solvent like dimethylformamide (DMF). nih.govjapsonline.com
A common application of this methodology is the synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamides. These compounds are prepared by alkylating 4,6-dimethylpyrimidine-2-thiol with various α-chloroacetamides. japsonline.com The reaction provides a direct route to a range of N-substituted derivatives. Similarly, the reaction of 4,6-dimethylpyrimidine-2-thiol with bromoacetic acid derivatives followed by further coupling steps is a key strategy in the synthesis of more complex molecules. nih.gov
S-acylation involves the reaction of the pyrimidinethiol with an acylating agent, such as an acid chloride, to form a thioester. However, studies have shown that the direct acylation of 2-mercapto-4,6-dimethylpyrimidine can lead to the more thermodynamically stable N-acyl derivative through a thermal S→N rearrangement of the initially formed S-acyl kinetic product. semanticscholar.org Despite this, the S-acyl derivatives can be utilized as activated carboxyl groups for subsequent reactions like aminolysis and esterification. semanticscholar.org
| Alkylating Agent | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| N-phenyl-α-chloroacetamide | K₂CO₃ / DMF | 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide | 89.0% | japsonline.com |
| N-(4-chlorophenyl)-α-chloroacetamide | K₂CO₃ / DMF | N-(4-chlorophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide | 91.0% | japsonline.com |
| N-isopropyl-N-phenyl-α-chloroacetamide | K₂CO₃ / DMF | 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide | 78.0% | japsonline.com |
| Bromoacetic acid derivatives | t-BuOK / DMF | 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide derivatives | 67-78% | nih.gov |
Sulfoxidation Products: Sulfoxides and Sulfones
The thioether derivatives obtained from S-alkylation of dimethylpyrimidinethiols can be selectively oxidized to form the corresponding sulfoxides and sulfones. evitachem.com The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Milder conditions typically yield sulfoxides, while stronger conditions or an excess of the oxidant lead to the formation of sulfones. This transformation is significant as sulfoxides and sulfones are important intermediates in organic synthesis and are found in many biologically active compounds. mdpi.comresearchgate.net
A variety of reagents can be employed for the oxidation of sulfides to sulfoxides and sulfones. jchemrev.com These include hydrogen peroxide, peroxy acids (like m-CPBA), and metal-based oxidants. researchgate.net The synthesis of pyrimidine sulfoxides and sulfones has been described in the context of nucleoside chemistry, where the key steps involve the introduction of a thioalkyl group followed by oxidation. tandfonline.com While specific examples for this compound derivatives are not extensively detailed, the general principles of sulfide (B99878) oxidation are well-established and applicable. mdpi.comjchemrev.com
| Reagent | Typical Product | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone (condition dependent) | researchgate.net |
| Meta-chloroperoxybenzoic acid (m-CPBA) | Sulfoxide (1 equiv.) or Sulfone (2+ equiv.) | researchgate.net |
| Potassium peroxymonosulfate (B1194676) (Oxone®) | Sulfone | jchemrev.com |
| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | researchgate.net |
| Nitric acid derivatives (e.g., Acyl nitrates) | Sulfoxide | researchgate.net |
Formation of Disulfides and Thiosulfoesters
Dimethylpyrimidinethiols can undergo oxidation to form symmetrical disulfides. Computational studies have investigated the relative energies and structures of these disulfides, indicating their stability and accessibility from the corresponding thiols. researchgate.net
A significant class of derivatives are the thiosulfoesters (also known as thiosulfonates). Methods for the synthesis of 4,6-dimethylpyrimidin-2-yl esters of aromatic thiosulfoacids have been developed. lpnu.ualpnu.ua A key method involves the reaction of an aromatic sulfinic acid with S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine. lpnu.ua This reaction proceeds efficiently in an ethanol-water mixture at room temperature. The resulting thiosulfoesters are stable compounds that can serve as precursors for other derivatives. For instance, their reaction with amines can be used as a novel method for synthesizing pyrimidine sulfenamides. lpnu.ualpnu.ua Furthermore, under certain conditions with nucleophilic reagents, these thiosulfoesters can yield disulfides as reaction products. lpnu.ua
| Sulfinic Acid Reactant | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Benzenesulfinic acid | Ethanol/Water, 20°C, 1 hour | 4,6-Dimethylpyrimidin-2-yl benzenethiosulfoester | 76.4% |
Chemical Reactivity and Reaction Mechanisms of Dimethylpyrimidinethiols
Nucleophilic Properties of the Thiol Group in Pyrimidine (B1678525) Systems
The thiol group of 2,6-Dimethylpyrimidine-4-thiol is a potent nucleophile, a characteristic central to its reactivity. The sulfur atom's nucleophilicity allows it to readily attack electrophilic centers. evitachem.com This reactivity is fundamental to its participation in various chemical transformations, including nucleophilic substitution and addition reactions. For instance, the thioether group in derivatives of this compound can act as a nucleophile in reactions with electrophiles. evitachem.com The pyrimidine ring, being an electron-rich heterocyclic system, influences the reactivity of the attached thiol group. evitachem.com This inherent nucleophilicity is harnessed in the synthesis of more complex molecules, where the pyrimidine-thiol moiety is introduced by reacting it with suitable electrophilic partners. vulcanchem.com
Participation in Addition Reactions (e.g., Michael Addition)
A significant aspect of the reactivity of this compound is its participation as a nucleophile in Michael (1,4-addition) reactions. This has been demonstrated in electrochemical studies involving the oxidation of hydroquinones and catechols. researchgate.netarkat-usa.org In these systems, the hydroquinone (B1673460) or catechol is first electrochemically oxidized to its corresponding highly reactive quinone. electrochemsci.org This electrochemically generated quinone then serves as a Michael acceptor.
The nucleophilic thiol group of this compound attacks the electron-deficient β-carbon of the α,β-unsaturated carbonyl system within the quinone. researchgate.netelectrochemsci.org This results in the formation of a new carbon-sulfur bond and the synthesis of novel pyrimidine derivatives. electrochemsci.org
The general mechanism proceeds as follows:
Electrochemical oxidation of a hydroquinone (or catechol) to a p-quinone (or o-quinone). arkat-usa.orgelectrochemsci.org
The quinone, a reactive species, is attacked by the nucleophilic this compound in a Michael-type addition. electrochemsci.org
This initially forms a mono-substituted product, such as 2-((4,6-dimethylpyrimidin-2-yl)thio)benzene-1,4-diol. researchgate.netelectrochemsci.org
The hydroquinone body of this intermediate can be further oxidized, allowing for a second Michael addition by another molecule of the thiol, leading to di-substituted products like 2,6-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol. researchgate.netelectrochemsci.org
This electrochemical method provides a one-pot synthesis for these complex derivatives in good yield and high purity. researchgate.netarkat-usa.org
Table 1: Products from Michael Addition of this compound to Electrochemically Generated Quinones
| Starting Material | Intermediate Quinone | Final Product | Reference |
| Hydroquinone | p-Benzoquinone | 2,6-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol | researchgate.net, electrochemsci.org |
| 2-Methylhydroquinone | 2-Methyl-p-benzoquinone | 3,5-bis(4,6-dimethylpyrimidin-2-ylthio)-2-methylbenzene-1,4-diol | researchgate.net, electrochemsci.org |
| Catechol | o-Benzoquinone | 4,5-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,2-diol | arkat-usa.org |
| 3-Methylcatechol | 3-Methyl-o-benzoquinone | 4,5-bis(4,6-dimethylpyrimidin-2-ylthio)-3-methylbenzene-1,2-diol | arkat-usa.org |
Utility as Carboxyl Activating Groups in Peptide Synthesis and Related Amidations/Esterifications
This compound has proven to be an effective carboxyl activating group, particularly relevant in peptide synthesis and related amidation and esterification reactions. semanticscholar.orgresearchgate.net The strategy involves converting the thiol into a more reactive acyl derivative, which then readily transfers the acyl group to a nucleophile like an amine or an alcohol. semanticscholar.org
The process begins with the acylation of this compound to form an S-acyl derivative. This intermediate rapidly tautomerizes to the more stable N-acyl-4,6-dimethylpyrimidine-2-thione. semanticscholar.orgresearchgate.net These N-acyl derivatives are efficient acylating agents. When treated with various amines or alcohols, they undergo aminolysis or alcoholysis to form the corresponding amides or esters in very good yields, while regenerating the original this compound. semanticscholar.orgresearchgate.net This regeneration is a key advantage, especially in contexts like solid-phase peptide synthesis. semanticscholar.org
The high reactivity of these intermediates is attributed to the excellent leaving group ability of the pyrimidine thione moiety, which is superior to that of an alkoxide, making the acyl group highly susceptible to nucleophilic attack. semanticscholar.org Research has shown that these reactions can proceed effectively at room temperature. semanticscholar.org
Spectrophotometric and chemical monitoring of these reactions has confirmed the facility of this activation method. semanticscholar.org The reactivity of the N-acyl derivative is influenced by the nature of the acyl group. A study on the rate of amide formation established the following order of reactivity: N-Benzoyl > N-Phenylacetyl > N-Acetyl > N-Propionyl. semanticscholar.org This order aligns with the electronic effects of the respective acyl groups. semanticscholar.org
Table 2: Reactivity of N-Acyl-4,6-dimethylpyrimidine-2-thiones in Aminolysis
| Acyl Group | Reactivity Order | Observation | Reference |
| Benzoyl | 1 (Highest) | Fast reaction, high yield of amide. | semanticscholar.org |
| Phenylacetyl | 2 | Effective aminolysis. | semanticscholar.org |
| Acetyl | 3 | Effective aminolysis. | semanticscholar.org |
| Propionyl | 4 (Lowest) | Reaction is comparatively slow and weak. | semanticscholar.org |
Redox Chemistry and Associated Transformations
In these reactions, the initial hydroquinone or catechol undergoes an electrochemical (E) oxidation. This is followed by a chemical (C) step, the nucleophilic Michael addition of the thiol. The resulting adduct can then undergo a second electrochemical (E) oxidation, making it susceptible to another chemical (C) nucleophilic attack by the thiol. arkat-usa.org
Beyond this specific reaction type, the sulfur atom in the thiol group is, in principle, susceptible to direct oxidation. Common transformations for thiols include oxidation to disulfides (S-S bond formation) or further oxidation to sulfinic or sulfonic acids. While these are fundamental reactions for thiols, specific studies detailing these direct oxidative transformations for this compound were not prominent in the reviewed literature. However, the synthesis of 4,6-dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids has been reported, which involves the reaction of a sulfenamide (B3320178) derivative, highlighting the reactivity of the sulfur center. lpnu.ua
Reactivity in Thiol-Ene Click Chemistry
Thiol-ene click chemistry refers to the efficient and specific addition of a thiol group across a carbon-carbon double bond (an 'ene'). thieme-connect.de These reactions are known for their high yields, tolerance of various functional groups, and simple reaction conditions. thieme-connect.de The addition can be initiated either by radicals (e.g., using photoinitiators and UV light) or by a nucleophilic pathway (e.g., using a base catalyst), leading to the formation of a stable thioether linkage. thieme-connect.deresearchgate.net
The thiol group in this compound makes it a suitable candidate for participation in thiol-ene reactions. Based on the general principles of this chemistry, one can predict its reactivity:
Radical-Mediated Thiol-Ene: In the presence of a radical initiator, the thiol would form a thiyl radical (S•), which would then add across an alkene double bond. This pathway typically works best with electron-rich alkenes. thieme-connect.de
Nucleophilic Thiol-Michael Addition: When the 'ene' is an electron-deficient alkene (e.g., acrylates, acrylamides), the reaction can proceed via a base-catalyzed Michael addition. A base would deprotonate the thiol to form a more nucleophilic thiolate anion, which then attacks the alkene.
While the functional groups required for this transformation are present in this compound, and its participation in Michael additions is well-documented, specific literature examples explicitly labeling its use in "thiol-ene click chemistry" for applications like polymer synthesis or material modification are not widespread in the provided search results. researchgate.net Nevertheless, its established nucleophilicity strongly suggests its potential as a reactant in this powerful class of reactions.
Coordination Chemistry and Ligand Properties of Dimethylpyrimidine Thiol Ligands
Complexation with Transition Metals4.2.1. Palladium(II) Complexes
Until research on the coordination chemistry of 2,6-Dimethylpyrimidine-4-thiol is conducted and published, a detailed article on this specific topic cannot be generated.
Platinum(II) Complexes
The reaction of 4,6-dimethylpyrimidine-2-thiol (B7761162) with K2[PtCl4] exclusively yields the mononuclear complex trans-[Pt(4,6-dmpymS)2]. researchgate.netoup.com The formation of a mononuclear rather than a dinuclear complex is attributed to the steric hindrance between the methyl groups on the pyrimidine (B1678525) rings, which prevents the ligands from bridging two platinum centers. researchgate.netoup.com This contrasts with the reaction of the less sterically hindered pyrimidine-2-thiol (B7767146), which can form dinuclear platinum(III) complexes. researchgate.netoup.com
The synthesis of other platinum(II) complexes often involves the reaction of a starting platinum complex with the deprotonated form of a pyrimidine-thiol ligand. nih.govresearchgate.net For instance, monomeric complexes with the general formula [Pt(ppy)(PPh2py-k1P)(SR)], where SR is the deprotonated form of pyrimidine-2-thiol, have been synthesized. researchgate.net
Zinc(II) Complexes
The complexation of this compound with zinc(II) ions has been a subject of detailed investigation. When complexation is attempted with various zinc salts such as ZnO, ZnSO4, and Zn(OAc)2, the same product, tris-4,6-dimethylpyrimidine-2-thiolato zinc(II), is formed in all cases, without the incorporation of the anion from the salt. uomphysics.net
X-ray diffraction studies have revealed that in the solid state, zinc(II) can form a zwitterionic complex with 4,6-dimethylpyrimidine-2-thiol at a pH of 6. uomphysics.net This complex exhibits an unusual ZnS3N2 chromophore. uomphysics.net The coordination geometry around the zinc(II) ion is described as a capped rectangular pyramid, with three ligands coordinated to the metal center through their thiolate groups. uomphysics.net One of the pyrimidine ligands is protonated, leading to the zwitterionic nature of the complex. uomphysics.net In a 1:1 aqueous methanol (B129727) solution, this complex behaves as an electrolyte, indicating its dissociation in solution. uomphysics.net
The coordination number for zinc in these complexes can be five, with one position occupied by a solvent molecule like methanol, as seen in the complex [Zn(4,6-Me2,5-EtpymS)2(MeOH)]. researchgate.net In this case, the pyrimidine-2-thionato ligand acts as an S,N bidentate chelating ligand. researchgate.net
Silver(I) Complexes
Silver(I) forms a variety of complexes with 4,6-dimethylpyrimidine-2(1H)-thione (HL). The nature of these complexes depends on the stoichiometry and the counter-ion present. Complexes with the general formulas Ag(HL)X (where X = Cl, Br, I, SCN) and Ag(HL)2X (where X = Cl, Br, I, NO3, ClO4, BF4) have been prepared and characterized. cdnsciencepub.com In Ag(HL)X and Ag(HL)2X (with non-coordinating anions), the ligand acts in an N,S-chelating fashion. cdnsciencepub.com However, when the anion is a halide, it also coordinates to the silver ion. cdnsciencepub.com
A dinuclear silver(I) complex, [Ag2(C6H7N2S)2(C18H15P)2], has been synthesized where the pyrimidine-thiolate anion acts as both a bridging and a chelating ligand. nih.gov The two silver(I) ions are linked by two sulfur atoms, forming a planar Ag2S2 core with a notable Ag···Ag separation of 2.9569 (4) Å. nih.gov Each silver ion in this complex exhibits a distorted tetrahedral coordination geometry. nih.gov Cationic silver(I) complexes bearing the neutral thioamide 4,6-dimethylpyrimidine-2-thiol have also been reported, such as [Ag(dmp2SH)(PPh3)2]NO3 and [Ag(dmp2SH)(xantphos)]NO3. rsc.org
Molybdenum Complexes
Dioxidomolybdenum(VI) complexes with the general structure [MoO2L2], where L is a pyrimidine-2-thiolate ligand, have been synthesized and characterized. nih.gov These complexes are of interest for their oxygen atom transfer (OAT) reactivity. nih.gov The reaction of these Mo(VI) complexes with phosphines like PPh3 leads to the formation of symmetric molybdenum(V) dimers of the general structure [Mo2O3L4]. nih.gov
Kinetic studies have shown that the rate of oxygen atom transfer is influenced by the electronic properties of the pyrimidine ligand. nih.gov For instance, the OAT from [MoO2L2] to PPh3 is significantly faster for the pyrimidine-2-thiolate system compared to pyridine-2-thiolate (B1254107) systems. nih.gov This suggests that an electron-deficient ligand system enhances the catalytic reactivity. nih.gov The formation of unusual molybdenum-oxo compounds bearing pyrimidine-2-thiol has also been noted in recent research presentations. researchgate.net
Complexation with Lanthanide Metals
The coordination chemistry of this compound extends to the lanthanide series of metals. Lanthanide(III) complexes with the general formula Li[Ln(dmpymt)4] (where Ln = Pr, Nd, Sm, Eu) have been synthesized through protonolysis reactions. acs.org
In these complexes, the lanthanide(III) ion is eight-coordinate, chelated by four 4,6-dimethylpyrimidine-2-thiolate (dmpymt) ligands. acs.org These lanthanide thiolate complexes have demonstrated excellent catalytic performance in the cyclodimerization of isocyanates. acs.org
Additionally, eight rare earth metal(III) complexes with a derivative, 2-(((4,6-dimethyl)-2-pyrimidinyl)thio)-acetic acid (HL), have been prepared with the general formula LnL3·nH2O (where Ln = La, Ce, Pr, Nd, Sm, Eu, Gd, Tb). researchgate.net In these complexes, the carboxyl group of the ligand coordinates with the rare earth ions in a bidentate fashion after deprotonation. researchgate.net
Structural Characterization of Metal-Ligand Complexes via X-ray Crystallography
X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structures of metal complexes of this compound and its derivatives. This technique provides detailed information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.
Platinum(II) Complexes: For the mononuclear complex trans-[Pt(4,6-dmpymS)2], X-ray crystallography confirmed the trans arrangement of the two 4,6-dimethylpyrimidine-2-thiolate ligands around the platinum(II) center. researchgate.netoup.com
Zinc(II) Complexes: Single-crystal X-ray diffraction analysis of the tris-4,6-dimethylpyrimidine-2-thiolato zinc(II) complex revealed a zwitterionic structure with an unusual pentacoordinated Zn(II) ion. uomphysics.net The geometry is described as a capped rectangular pyramid with a ZnN2S3 chromophore. uomphysics.net The analysis also detailed the different coordination modes of the three ligand moieties and the hydrogen bonding and π-stacking interactions that stabilize the crystal lattice. uomphysics.net
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | **Key Bond Angles (°) ** | Reference |
| tris-4,6-dimethylpyrimidine-2-thiolato zinc(II) | Monoclinic | P21/a | Zn-S1: 2.338(1), Zn-S2: 2.361(1), Zn-S3: 2.628(1), Zn-N1: 2.219(3), Zn-N2: 2.193(3) | S1-Zn-S2: 120.5(1), S1-Zn-N1: 87.2(1), S2-Zn-N2: 87.9(1) | uomphysics.net |
Silver(I) Complexes: The crystal structure of the dinuclear complex [Ag2(C6H7N2S)2(C18H15P)2] showed a planar Ag2S2 core formed by two bridging sulfur atoms. nih.gov The Ag-S bond lengths within the core are approximately 2.55 Å and 2.67 Å, and the Ag···Ag separation is 2.9569(4) Å. nih.gov Each silver atom is in a distorted tetrahedral environment. nih.gov
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | **Key Bond Angles (°) ** | Reference |
| [Ag2(C6H7N2S)2(C18H15P)2] | Triclinic | P-1 | Ag-S1: 2.553(1), Ag-S1': 2.671(1), Ag-P: 2.428(1), Ag-N: 2.457(2) | S1-Ag-S1': 101.9(1), S1-Ag-P: 118.9(1), N-Ag-P: 104.5(1) | nih.gov |
Molybdenum Complexes: The X-ray structure of cis-[MoO2(2-pymS)2] (where 2-pymS is pyrimidine-2-thiolate) shows a distorted octahedral geometry around the molybdenum atom. researchgate.net The two oxygen atoms are cis to each other, and the two pyrimidine-2-thiolate ligands act as chelating agents with the sulfur atoms in approximately trans positions. researchgate.net
Lanthanide Complexes: Single-crystal X-ray diffraction of the Li[Ln(dmpymt)4] complexes (Ln = Pr, Nd, Sm, Eu) confirmed their isostructural nature. acs.org Each lanthanide ion is eight-coordinate, being chelated by four bidentate 4,6-dimethylpyrimidine-2-thiolate ligands. acs.org
| Compound | Crystal System | Space Group | Coordination Number | Key Features | Reference |
| Li[Pr(dmpymt)4] | Monoclinic | C2/c | 8 | Eight-coordinate Pr(III) ion chelated by four dmpymt ligands. | acs.org |
| Li[Nd(dmpymt)4] | Monoclinic | C2/c | 8 | Eight-coordinate Nd(III) ion chelated by four dmpymt ligands. | acs.org |
| Li[Sm(dmpymt)4] | Monoclinic | C2/c | 8 | Eight-coordinate Sm(III) ion chelated by four dmpymt ligands. | acs.org |
| Li[Eu(dmpymt)4] | Monoclinic | C2/c | 8 | Eight-coordinate Eu(III) ion chelated by four dmpymt ligands. | acs.org |
Table of Compound Names
| Abbreviation/Systematic Name | Full Chemical Name |
| This compound | This compound |
| trans-[Pt(4,6-dmpymS)2] | trans-bis(4,6-dimethylpyrimidine-2-thiolato)platinum(II) |
| K2[PtCl4] | Potassium tetrachloroplatinate(II) |
| [Pt(ppy)(PPh2py-k1P)(SR)] | (2-phenylpyridinato)(2-(diphenylphosphino)pyridine-P)(pyrimidine-2-thiolato)platinum(II) |
| ZnO | Zinc oxide |
| ZnSO4 | Zinc sulfate |
| Zn(OAc)2 | Zinc acetate |
| tris-4,6-dimethylpyrimidine-2-thiolato zinc(II) | tris(4,6-dimethylpyrimidine-2-thiolato)zinc(II) |
| [Zn(4,6-Me2,5-EtpymS)2(MeOH)] | bis(4,6-dimethyl-5-ethylpyrimidine-2-thiolato)(methanol)zinc(II) |
| Ag(HL)X | (4,6-dimethylpyrimidine-2(1H)-thione)silver(I) halide/pseudohalide |
| Ag(HL)2X | bis(4,6-dimethylpyrimidine-2(1H)-thione)silver(I) halide/perchlorate/tetrafluoroborate |
| [Ag2(C6H7N2S)2(C18H15P)2] | bis(μ-4,6-dimethylpyrimidine-2-thiolato)-bis(triphenylphosphine)disilver(I) |
| [Ag(dmp2SH)(PPh3)2]NO3 | bis(triphenylphosphine)(4,6-dimethylpyrimidine-2-thiol)silver(I) nitrate |
| [Ag(dmp2SH)(xantphos)]NO3 | (xantphos)(4,6-dimethylpyrimidine-2-thiol)silver(I) nitrate |
| [MoO2L2] | Dioxidobis(pyrimidine-2-thiolato)molybdenum(VI) |
| [Mo2O3L4] | μ-oxo-bis[bis(pyrimidine-2-thiolato)oxomolybdenum(V)] |
| PPh3 | Triphenylphosphine |
| Li[Ln(dmpymt)4] | Lithium tetrakis(4,6-dimethylpyrimidine-2-thiolato)lanthanate(III) |
| 2-(((4,6-dimethyl)-2-pyrimidinyl)thio)-acetic acid | 2-(((4,6-dimethyl)-2-pyrimidinyl)thio)-acetic acid |
| LnL3·nH2O | tris(2-(((4,6-dimethyl)-2-pyrimidinyl)thio)acetato)lanthanide(III) hydrate |
| cis-[MoO2(2-pymS)2] | cis-dioxidobis(pyrimidine-2-thiolato)molybdenum(VI) |
| "} |
Catalytic Applications of Dimethylpyrimidine Thiol Metal Complexes
Catalysis in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. Metal-catalyzed cross-coupling reactions are among the most powerful tools for achieving this transformation.
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or triflates, is a Nobel Prize-winning method for creating C-C bonds. A thorough search of chemical databases and scholarly articles did not yield any specific studies where metal complexes of 2,6-Dimethylpyrimidine-4-thiol are used as catalysts for this reaction. While related pyrimidinethiol isomers and derivatives have been investigated as ligands in palladium-catalyzed cross-coupling reactions, no data is currently available for the 4-thiol isomer in this context.
Catalysis in Cyclodimerization Reactions
Cyclodimerization reactions are processes in which two molecules of a reactant combine to form a cyclic product. These reactions are valuable for synthesizing cyclic compounds that can serve as building blocks for more complex structures.
The cyclodimerization of isocyanates is an important reaction for the synthesis of uretidinediones (1,3-diazetidine-2,4-diones). A review of the literature found no published research on the use of metal complexes derived from This compound for the cyclodimerization of isocyanates.
It is noteworthy, however, that significant research has been conducted on a closely related positional isomer, 4,6-dimethylpyrimidine-2-thiol (B7761162) . Lanthanide(III) complexes of this 2-thiol isomer have been shown to be highly effective and selective catalysts for the cyclodimerization of isocyanates to produce substituted ureas. This highlights the critical role of the ligand's specific isomeric form in determining its catalytic properties, but no such catalytic activity has been documented for the 4-thiol variant.
Other Catalytic Transformations Facilitated by Pyrimidinethiol Complexes
Beyond the specific reactions mentioned above, a broader search was conducted for any other catalytic transformations facilitated by metal complexes of This compound . This search did not uncover any reports of this specific compound being used in other catalytic applications, such as Heck coupling, Stille coupling, hydrogenation, or oxidation reactions. The available body of research on pyrimidinethiol-based catalysts focuses predominantly on other isomers, such as those with the thiol group at the 2-position of the pyrimidine (B1678525) ring.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of specific nuclei.
¹H NMR Spectroscopy for Proton Environments
Proton NMR (¹H NMR) spectroscopy would identify the distinct types of protons in the 2,6-Dimethylpyrimidine-4-thiol molecule. For the thione tautomer, one would expect to observe signals corresponding to the two methyl (CH₃) groups and the lone proton on the pyrimidine (B1678525) ring. The chemical shifts (δ), measured in parts per million (ppm), and the splitting patterns of these signals would provide information about their electronic environment and proximity to other protons. Currently, specific, peer-reviewed ¹H NMR spectral data for this compound is not available in the literature.
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of the molecule. A spectrum for this compound would show distinct signals for each unique carbon atom, including the two methyl carbons, the carbons within the pyrimidine ring, and the C=S (thione) carbon. While databases indicate the existence of a ¹³C NMR spectrum for this compound, the detailed experimental data, including chemical shifts, is not publicly accessible. nih.gov
³¹P NMR Spectroscopy for Phosphine-Containing Complexes
Phosphorus-31 NMR (³¹P NMR) spectroscopy is a specialized technique used to characterize organophosphorus compounds, including metal complexes containing phosphine (B1218219) ligands. To date, there are no published studies reporting the synthesis of phosphine-containing complexes of this compound. Consequently, no ³¹P NMR data are available for such derivatives. Research on the coordination chemistry of its isomer, 4,6-dimethylpyrimidine-2-thiol (B7761162), has involved phosphine ligands, but these findings cannot be extrapolated to the 4-thiol isomer.
Vibrational Spectroscopy: Infrared (IR) and Raman Methods
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by measuring the vibrations of its bonds. For this compound, key vibrational modes would include C-H stretching from the methyl groups, C=N and C=C stretching within the pyrimidine ring, and the characteristic C=S stretching of the thione group. In the case of the thiol tautomer, a weak S-H stretching band would be expected. While a vapor-phase IR spectrum is noted in chemical databases, the actual spectral data and band assignments are not provided in the available literature. nih.gov
Mass Spectrometry (MS) Techniques (e.g., ESI-MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) data for 2,6-dimethyl-1H-pyrimidine-4-thione indicates a top peak at an m/z of 140, which corresponds to its molecular weight. nih.gov However, detailed studies using soft ionization techniques like Electrospray Ionization (ESI-MS), which are common for analyzing fragile organic molecules, have not been reported.
Table 1: GC-MS Data for 2,6-dimethyl-1H-pyrimidine-4-thione
| Technique | Parameter | Value |
| GC-MS | m/z Top Peak | 140 |
Data sourced from PubChem CID 4410552. nih.gov
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the exact tautomeric form present in the solid state. There are currently no published crystal structures for this compound or its thione tautomer in the Cambridge Structural Database or other publicly accessible crystallographic databases. Structural studies have been performed on derivatives of its isomer, 4,6-dimethylpyrimidine-2-thiol, but this information is not applicable to the title compound.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Controlled-Potential Coulometry)
The electrochemical behavior of this compound and related pyrimidine-thiols has been investigated to understand their oxidation mechanisms and reactivity. Techniques such as cyclic voltammetry (CV) and controlled-potential coulometry are instrumental in elucidating the electron transfer processes and the fate of the resulting intermediates.
Cyclic voltammetry studies on related pyrimidine thiols, such as 4,6-dimethylpyrimidine-2-thiol, have been conducted in the presence of other electroactive species like hydroquinone (B1673460) and catechol derivatives to explore their interaction. electrochemsci.orgresearchgate.netarkat-usa.org These studies provide insights into the nucleophilic character of the thiol group and its reaction with anodically generated quinones. arkat-usa.org
In a typical CV experiment involving a related compound, 4,6-dimethylpyrimidine-2-thiol, and a catechol derivative in an aqueous phosphate (B84403) buffer solution, the cyclic voltammogram of the catechol shows a distinct anodic and a corresponding cathodic peak. arkat-usa.org The introduction of the pyrimidine-thiol to the solution leads to changes in the cyclic voltammogram, indicating a chemical reaction following the initial electron transfer. rhhz.net Specifically, the disappearance of the cathodic peak corresponding to the reduction of the electrochemically generated quinone and the appearance of new peaks are observed, which is characteristic of a follow-up chemical reaction, in this case, a Michael addition of the thiol to the quinone. electrochemsci.orgarkat-usa.org
Controlled-potential coulometry has been employed to determine the number of electrons transferred during the exhaustive electrolysis of the starting materials. For instance, in the electrochemical oxidation of catechol in the presence of 4,6-dimethylpyrimidine-2-thiol, coulometry at a controlled potential (e.g., 0.40 V vs. Ag/AgCl) has shown that the process involves the transfer of approximately four electrons per molecule of catechol, leading to the formation of a bis-adduct. arkat-usa.org Similarly, in the reaction with hydroquinone, coulometry at 0.45 V vs. a saturated calomel (B162337) electrode (SCE) also indicated a 4-electron process. electrochemsci.orgresearchgate.net The progress of the electrolysis is monitored by cyclic voltammetry, where the initial peaks of the reactants decrease and eventually disappear upon completion of the reaction. arkat-usa.orgresearchgate.net
The electrochemical oxidation of various pyrimidinethiols, including 4,6-dimethylpyrimidinethiol, in ethanenitrile has been shown to produce the corresponding disulfides in high yields. nih.govebi.ac.uk This indicates that the primary oxidation product is the sulfenyl radical, which then dimerizes to form the disulfide. Theoretical studies have been conducted alongside electrochemical experiments to understand the relative energies of the tautomers (thiol vs. thione), dimers, and radicals involved in these processes. nih.govebi.ac.uk
The electrochemical synthesis of novel compounds has been achieved by leveraging the reactivity of electrochemically generated intermediates of pyrimidine thiols. For example, the anodic oxidation of hydroquinones in the presence of 4,6-dimethylpyrimidine-2-thiol has been used to synthesize new pyrimidine derivatives. electrochemsci.orgresearchgate.net The mechanism involves the initial two-electron oxidation of hydroquinone to a p-quinone, followed by a Michael addition reaction with the pyrimidine-thiol. electrochemsci.org Further oxidation and a second Michael addition can lead to the formation of bis-substituted products. electrochemsci.org
The following table summarizes the key findings from the electrochemical studies of a closely related compound, 4,6-dimethylpyrimidine-2-thiol, in the presence of various catechols and hydroquinones.
| Reactants | Electrochemical Technique | Key Findings | Reference |
| Catechol and 4,6-dimethylpyrimidine-2-thiol | Cyclic Voltammetry, Controlled-Potential Coulometry | Michael addition of the thiol to the electrochemically generated o-quinone. A 4-electron process leads to a bis-adduct. | arkat-usa.org |
| Hydroquinone and 4,6-dimethylpyrimidine-2-thiol | Cyclic Voltammetry, Controlled-Potential Coulometry | Michael addition of the thiol to the electrochemically generated p-quinone. A 4-electron process is observed. | electrochemsci.orgresearchgate.netresearchgate.net |
| 4-Methylcatechol and 1,3-indandione (B147059) (for comparison of mechanism) | Cyclic Voltammetry, Controlled-Potential Coulometry | An ECCE (Electron-Chemical-Chemical-Electron) mechanism was proposed for the reaction. | rhhz.net |
| 4,6-Dimethylpyrimidinethiol | Electrochemical Oxidation | Oxidation in ethanenitrile yields the corresponding disulfide. | nih.govebi.ac.uk |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has been a pivotal tool in understanding the fundamental properties of pyrimidine (B1678525) derivatives, including 2,6-dimethylpyrimidine-4-thiol. sdit.ac.in DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-31G(d,p), are widely used to investigate the structural and electronic parameters of these molecules. sdit.ac.in Such calculations have been instrumental in studying reaction mechanisms and interpreting experimental results. sdit.ac.in
One of the key aspects explored through DFT is the tautomeric equilibrium of pyrimidine thiols. For the related compound 4,6-dimethyl-2-mercaptopyrimidine (B146703), DFT calculations have successfully elucidated its molecular structure and described its vibrational and electronic spectra, as well as its ¹H and ¹³C chemical shifts. acs.org These theoretical calculations have demonstrated that in solution, a thiol-thione tautomeric equilibrium exists, with the thione form being predominant in polar solvents and the thiol form in nonpolar media. acs.org This highlights the power of DFT in predicting solvent effects on molecular structure.
Furthermore, quantum chemical calculations using DFT have been applied to predict the reactivity of pyrimidine derivatives as corrosion inhibitors. sdit.ac.in These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the molecule's ability to donate and accept electrons, a crucial aspect of corrosion inhibition. researchgate.net The interaction between the π-electrons of the pyrimidine ring and the vacant d-orbitals of metal atoms is a key factor in their adsorption on metal surfaces. sdit.ac.in
Table 1: Key Applications of DFT in the Study of Pyrimidine Thiols
| Application Area | Specific Focus | Key Insights |
| Structural Elucidation | Tautomeric equilibrium | Prediction of dominant tautomeric forms in different solvents. acs.org |
| Spectroscopic Analysis | Vibrational and electronic spectra | Satisfactory description and prediction of spectral features. acs.org |
| Reactivity Prediction | Corrosion inhibition | Understanding donor-acceptor interactions with metal surfaces. sdit.ac.in |
| Electronic Properties | HOMO-LUMO analysis | Correlation of electronic structure with inhibition efficiency. researchgate.net |
Molecular Modeling of Intermolecular and Intramolecular Interactions
Molecular modeling techniques, including molecular dynamics (MD) simulations, provide valuable insights into the dynamic behavior and interactions of this compound and its derivatives. These methods allow for the investigation of both intermolecular and intramolecular forces that govern the compound's behavior in various environments.
In the context of drug design, molecular docking and MD simulations have been employed to study the interaction of pyrimidine derivatives with biological targets. For instance, studies on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as inhibitors of sirtuin 2 protein have utilized these techniques. nih.gov Molecular docking helps to predict the binding poses of the ligand within the protein's active site, identifying key interactions such as hydrogen bonds and hydrophobic interactions. nih.gov Subsequent MD simulations then provide a dynamic view of the protein-ligand complex, assessing its stability over time. nih.gov
These simulations have shown that pyrimidine derivatives can form stable complexes with proteins, with the number of hydrogen bonds often correlating with the compound's activity. nih.gov The 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide moiety, for example, has been identified as a "selectivity pocket binder," occupying a hydrophobic binding pocket in the sirtuin 2 protein. mdpi.com
Theoretical Insights into Adsorption Mechanisms (e.g., on Metal Surfaces)
Theoretical studies have been crucial in understanding the adsorption mechanisms of pyrimidine thiols on metal surfaces, a phenomenon central to their application as corrosion inhibitors. Quantum chemical methods are a powerful approach to investigate the interaction between the inhibitor molecules and the metal surface. sdit.ac.in
The adsorption of pyrimidine derivatives on steel surfaces is believed to occur through the donation of electrons from the inhibitor to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. sdit.ac.inresearchgate.net The presence of heteroatoms like nitrogen and sulfur, with their lone pairs of electrons, and the π-electrons of the pyrimidine ring facilitate this interaction. sdit.ac.inresearchgate.net
Computational studies have shown that the adsorption of these compounds on a metal surface can lead to the formation of a protective film. researchgate.net The orientation of the adsorbed molecule and the strength of the adsorption depend on the molecule's electronic properties, such as the energies of the HOMO and LUMO, and the dipole moment. sdit.ac.in The Langmuir adsorption isotherm is often found to describe the adsorption behavior of these compounds on steel surfaces. researchgate.net
Table 2: Theoretical Parameters and Their Role in Adsorption
| Parameter | Significance in Adsorption |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. Higher values suggest a greater tendency to donate electrons to the metal surface. researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Reflects the electron-accepting ability of the molecule. Lower values indicate a greater tendency to accept electrons from the metal surface. researchgate.net |
| ΔE (Energy Gap) | The difference between ELUMO and EHOMO. A smaller energy gap generally implies higher reactivity and better inhibition efficiency. researchgate.net |
| Dipole Moment (μ) | A higher dipole moment can lead to stronger electrostatic interactions with the charged metal surface. |
Quantum Chemical Treatment for Spectroscopic Phenomena
Quantum chemical calculations have been successfully applied to understand and predict various spectroscopic phenomena observed in pyrimidine derivatives, although specific studies on crystallochromism and two-photon absorption for this compound are not extensively reported.
However, research on related pyrimidine-based chromophores provides a strong basis for the theoretical treatment of such phenomena. For instance, the pyrimidine ring is a key component in the design of two-photon absorption (TPA) chromophores. researchgate.net Theoretical calculations can be used to predict the TPA cross-sections of these molecules. The ability of the nitrogen atoms in the pyrimidine ring to participate in protonation, hydrogen bonding, and chelation is crucial for the development of supramolecular assemblies and sensors with unique spectroscopic properties. researchgate.net
Studies on V-shaped 2-hydroxypyrimidine (B189755) derivatives have shown that intermolecular hydrogen bonding can lead to aggregation, which in turn causes a significant enhancement of two-photon absorption and two-photon induced fluorescence. researchgate.net Theoretical models can help to explain these aggregation-induced enhancements.
While direct evidence for crystallochromism in this compound is limited in the searched literature, the principles of quantum chemistry can be applied to investigate how different crystal packing arrangements might influence the electronic structure and, consequently, the absorption and emission spectra of the solid-state material.
Exploration of Advanced Applications and Functional Materials
Role as Versatile Synthetic Intermediates for Complex Molecular Architectures
The presence of a reactive thiol (-SH) group and nitrogen atoms within the pyrimidine (B1678525) ring makes 2,6-dimethylpyrimidine-4-thiol and its isomers valuable building blocks in organic synthesis. While specific research on the 4-thiol isomer is limited, extensive studies on the closely related isomer, 4,6-dimethylpyrimidine-2-thiol (B7761162), highlight the synthetic potential of this class of compounds. The thiol group can readily undergo nucleophilic substitution and alkylation reactions, allowing for its incorporation into larger, more complex molecular frameworks. cymitquimica.comevitachem.com
For instance, 4,6-dimethylpyrimidine-2-thiol serves as a key starting material in the synthesis of various bioactive and functional molecules. It is used to create complex thioether derivatives, which are then explored for applications in medicinal and agricultural science. evitachem.com Electrochemical methods have also been employed to react 4,6-dimethylpyrimidine-2-thiol with hydroquinone (B1673460) derivatives, leading to the formation of novel, functionalized diol compounds through a Michael addition reaction. electrochemsci.org Furthermore, this pyrimidine thiol is a precursor for creating bi- and tricyclic heterosystems, which have shown promise as plant growth stimulators. researchgate.net
These examples demonstrate the versatility of the dimethylpyrimidine thiol scaffold in constructing intricate molecules with specific functionalities. The reactivity of the thiol group allows for the creation of diverse derivatives with potential applications across various scientific fields.
Table 1: Examples of Complex Molecules Synthesized from 4,6-Dimethylpyrimidine-2-thiol
| Starting Material | Reactant | Synthesized Compound | Reaction Type | Reference |
|---|---|---|---|---|
| 4,6-Dimethylpyrimidine-2-thiol | Hydroquinone Derivatives | 2,6-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol derivatives | Electrochemical Oxidation / Michael Addition | electrochemsci.org |
| 4,6-Dimethylpyrimidine-2-thiol | Propanoic acid derivative | 2-((4,6-Dimethylpyrimidin-2-yl)thio)propanoic acid | Alkylation | ontosight.ai |
| 4,6-Dimethylpyrimidine-2-thiol hydrochloride | Various electrophiles | S-substituted bi- and tricyclic heterosystems | S-alkylation / Cyclization | researchgate.net |
| 4,6-Dimethylpyrimidine-2-thiol | Dibromides calix scholarsresearchlibrary.comaryl | Pyrimidinylthiaalkoxycalix scholarsresearchlibrary.comarenes | Alkylation | ccspublishing.org.cn |
Integration into Polymer Chemistry for Functionalization
The unique chemical properties of pyrimidine derivatives, such as this compound, make them attractive candidates for incorporation into polymer structures to impart specific functionalities. Research indicates that pyrimidine derivatives can be used as building blocks to introduce functional end groups into polymers. lpnu.ua The reactivity of the chloro-substituted precursor, 2-chloro-4,6-dimethylpyrimidine, allows it to be integrated into polymer formulations, enhancing properties like durability and chemical resistance for industrial materials.
A notable example in this area is the synthesis of a novel silver coordination polymer using a related compound, 4,6-diamino-2-pyrimidinethiol. nih.gov In this work, the pyrimidinethiol ligand coordinates with silver ions to form a stable, heterogeneous coordination polymer. This material demonstrated excellent catalytic activity, highlighting how pyrimidine thiols can be used to create functional polymeric materials. nih.gov The ability of the thiol and nitrogen atoms to coordinate with metal ions suggests that this compound could be similarly employed to create novel functional polymers, such as polymer-supported catalysts or materials with unique electronic properties.
Table 2: Application of Pyrimidine Derivatives in Polymer Chemistry
| Pyrimidine Derivative | Polymer Application | Resulting Functionality | Reference |
|---|---|---|---|
| General Pyrimidine Derivatives | Building blocks for polymer synthesis | Introduction of functional end groups | lpnu.ua |
| 2-Chloro-4,6-dimethylpyrimidine | Incorporation into specialty polymer formulations | Enhanced durability and chemical resistance | |
| 4,6-Diamino-2-pyrimidinethiol | Ligand for silver coordination polymer | Heterogeneous catalyst for organic synthesis | nih.gov |
Development of Sensing Materials (e.g., Gas Sensors)
The development of chemical sensors for detecting specific ions and molecules is a critical area of research. The structure of this compound, containing both sulfur and nitrogen heteroatoms, provides ideal coordination sites for metal ions, making it a promising candidate for sensor development. cdnsciencepub.com While direct application of the 4-thiol isomer in gas sensing is not widely documented, related pyrimidine thiols have been successfully used in creating optical and electrochemical sensors.
For example, 2-mercaptopyrimidine (B73435) has been incorporated into PVC membranes to create a highly selective and sensitive optical sensor for mercury ions (Hg²⁺) in water. ebi.ac.uk The sensor operates on the principle of selective complexation between the thiol group and Hg²⁺ ions. Similarly, pyrimidine-2-thiol (B7767146) derivatives have been investigated for the spectrophotometric determination of selenium(IV). researchgate.net The thiol group, often in combination with the ring nitrogens, acts as the recognition unit for the target analyte. mdpi.com These studies establish a strong precedent for the use of the pyrimidine thiol moiety in sensing applications. Given these findings, this compound could potentially be developed into novel sensors for various metal ions or other environmental analytes.
Table 3: Sensing Applications of Pyrimidine Thiol Derivatives
| Sensing Material/Probe | Target Analyte | Sensing Principle | Reference |
|---|---|---|---|
| 2-Mercaptopyrimidine in PVC membrane | Mercury (Hg²⁺) | Optical sensor based on selective complexation | ebi.ac.uk |
| Fluorescein with pyridyl-amine-thiol moiety | Mercury (Hg²⁺) | Fluorescence enhancement upon complexation | nih.gov |
| 1-(Pyrimidine)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol | Selenium (Se⁴⁺) | Spectrophotometric determination via complex formation | researchgate.net |
| Palladium complex with pyrimidyl tellurolate ligand | Hydrogen Sulfide (B99878) (H₂S) gas | Chemi-resistive sensor | researchgate.net |
Applications in Corrosion Inhibition Technologies
The protection of metals from corrosion is a significant industrial challenge, and the use of organic inhibitors is a primary strategy. Pyrimidine derivatives have been extensively studied and recognized as effective corrosion inhibitors, particularly for steel in acidic environments. academicjournals.orgsdit.ac.in Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that blocks corrosive agents. academicjournals.org
The effectiveness of pyrimidine-based inhibitors is attributed to the presence of heteroatoms (nitrogen and, in the case of thiols, sulfur) and π-electrons in the aromatic ring. scholarsresearchlibrary.com These features facilitate the donation of electrons to the vacant d-orbitals of the metal, leading to strong adsorption. Studies on various pyrimidine derivatives, including those with amine and thiol groups, have consistently shown high inhibition efficiencies that increase with inhibitor concentration. academicjournals.orgijcsi.proresearchgate.net For instance, derivatives of 2-mercaptopyrimidine have proven to be effective inhibitors for iron and steel in sulfuric acid. academicjournals.org The adsorption of these compounds typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. academicjournals.orgresearchgate.net Although specific data for this compound is not abundant, the collective research on related structures strongly supports its potential as a highly effective corrosion inhibitor. scholarsresearchlibrary.comacademicjournals.orgijcsi.pro
Table 4: Research Findings on Pyrimidine Derivatives as Corrosion Inhibitors
| Inhibitor Compound | Metal | Corrosive Medium | Key Finding | Reference |
|---|---|---|---|---|
| Pyrimidine-2-thione derivatives | Mild Steel | 1.0 M H₂SO₄ | Effective inhibition through adsorption, follows Langmuir isotherm. | researchgate.netrsc.org |
| 2,6-Dimethylpyrimidine-2-amine derivatives | Carbon Steel | 2 M HCl | Inhibition efficiency increases with concentration. | academicjournals.org |
| 2-Mercaptopyrimidine | Cold Rolled Steel | 0.1 M HNO₃ | Provides high protection (≤ 95% efficiency). | ijcsi.pro |
| 4,6-dimethyl pyrimidine derivatives | Carbon Steel | 1 M HCl | Act as mixed-type inhibitors; adsorption follows Langmuir isotherm. | researchgate.net |
Q & A
Q. Q1. What are the common synthetic routes for preparing 2,6-dimethylpyrimidine-4-thiol, and what are their critical optimization parameters?
Classification: Basic Synthesis Methodology Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a method involves reacting 2,6-dimethylpyrimidin-4-ol with phosphorus pentasulfide (P₂S₅) under anhydrous conditions to replace the hydroxyl group with a thiol . Key parameters include:
- Temperature control : Reactions often require refluxing in solvents like toluene or DMF (110–130°C).
- Stoichiometric ratios : Excess P₂S₅ (1.5–2.0 eq) ensures complete conversion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for removing byproducts like unreacted starting materials or oxidized disulfides .
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
Classification: Basic Analytical Characterization Answer: Standard validation methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., thiol proton at δ 3.5–4.0 ppm in DMSO-d₆) and methyl group integration .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97% by area normalization) .
- Mass spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 141) and fragmentation patterns.
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) .
Advanced Research Questions
Q. Q3. How can conflicting spectral data for this compound derivatives be resolved in structure-activity relationship (SAR) studies?
Classification: Advanced Data Contradiction Analysis Answer: Discrepancies often arise from tautomerism or solvent effects. For example:
- Tautomeric equilibria : The thiol group may interconvert between thione (C=S) and thiol (C–SH) forms, altering NMR shifts. Use low-temperature NMR (−40°C in CDCl₃) to "freeze" tautomers .
- X-ray crystallography : Resolve ambiguity by determining crystal structures to confirm bond lengths (C–S ≈ 1.7 Å vs. C–SH ≈ 1.8 Å) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers under specific conditions .
Q. Q4. What strategies mitigate regioselectivity challenges in functionalizing this compound for novel derivatives?
Classification: Advanced Synthetic Chemistry Answer: Regioselectivity in electrophilic substitution is influenced by:
- Steric effects : Methyl groups at C2 and C6 direct electrophiles to the C4-thiol position. Use bulky reagents (e.g., tert-butyl halides) to enhance selectivity .
- Directing groups : Introduce temporary protecting groups (e.g., acetyl on the thiol) to block undesired sites during halogenation or alkylation .
- Catalytic systems : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) enables selective C–S bond functionalization .
Q. Q5. How should researchers design experiments to evaluate the thermodynamic stability of this compound in aqueous environments?
Classification: Advanced Physicochemical Analysis Answer:
- pH-dependent stability studies : Monitor degradation via UV-Vis spectroscopy at varying pH (2–12) to identify hydrolytic pathways (e.g., thiol oxidation to disulfides at pH > 9) .
- DSC/TGA : Differential scanning calorimetry (DSC) measures decomposition temperatures (>200°C for anhydrous forms), while thermogravimetric analysis (TGA) quantifies moisture absorption .
- Solubility profiling : Use shake-flask methods with HPLC quantification to determine logP (experimental vs. predicted) and identify stabilizing co-solvents (e.g., PEG-400) .
Q. Q6. What methodologies are recommended for studying the biological activity of this compound in enzyme inhibition assays?
Classification: Advanced Biochemical Research Answer:
- Enzyme kinetics : Use Michaelis-Menten models to calculate inhibition constants (Kᵢ) for target enzymes (e.g., thymidylate synthase). Monitor NADPH depletion spectrophotometrically at 340 nm .
- Docking studies : Molecular docking (AutoDock Vina) predicts binding modes to active sites, validated by mutagenesis (e.g., Cys145Ala mutants in proteases) .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and selectivity (HEK293 vs. cancer cell lines) to distinguish target-specific effects from general toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
